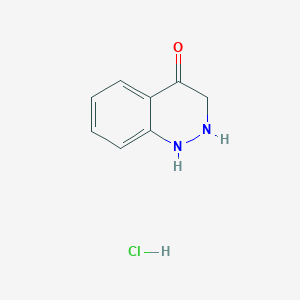

2,3-Dihydrocinnolin-4(1H)-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1H-cinnolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.ClH/c11-8-5-9-10-7-4-2-1-3-6(7)8;/h1-4,9-10H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVHGNUUHYJMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2NN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561334 | |

| Record name | 2,3-Dihydrocinnolin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137195-33-6 | |

| Record name | 2,3-Dihydrocinnolin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the title compound.

Synthesis

The synthesis of 2,3-Dihydrocinnolin-4(1H)-one is most commonly achieved through the intramolecular cyclization of (2-hydrazinylphenyl)acetic acid. This precursor can be prepared from 2-aminophenylacetic acid via diazotization followed by reduction. The subsequent cyclization is typically acid-catalyzed, leading to the formation of the dihydrocinnolinone ring system. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

A plausible synthetic pathway is outlined below:

Experimental Protocols

Step 1: Synthesis of (2-hydrazinylphenyl)acetic acid

Step 2: Synthesis of 2,3-Dihydrocinnolin-4(1H)-one

To a solution of (2-hydrazinylphenyl)acetic acid in a suitable solvent (e.g., ethanol or acetic acid), a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added. The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2,3-Dihydrocinnolin-4(1H)-one. Purification can be achieved by recrystallization or column chromatography.

Step 3: Preparation of this compound

The purified 2,3-Dihydrocinnolin-4(1H)-one is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethanol). Anhydrous hydrogen chloride (either as a gas or a solution in a compatible solvent) is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution. The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic and analytical techniques.

Quantitative Data Summary

| Property | Data |

| Molecular Formula | C₈H₈N₂O · HCl |

| Molecular Weight | 184.62 g/mol |

| Melting Point | Not available in searched literature |

| ¹H NMR (DMSO-d₆) | Not available in searched literature |

| ¹³C NMR (DMSO-d₆) | Not available in searched literature |

| IR (KBr, cm⁻¹) | Not available in searched literature |

| Mass Spectrometry (m/z) | Not available in searched literature |

Note: Specific experimental data for the characterization of this compound is not available in the public domain literature searched.

Spectroscopic and Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as DMSO-d₆. The chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet. Characteristic absorption bands would confirm the presence of functional groups such as N-H, C=O, and aromatic C-H bonds.

-

Mass Spectrometry (MS): Mass spectral analysis would be performed using techniques such as Electrospray Ionization (ESI) to determine the molecular weight of the compound and to study its fragmentation pattern.

-

Melting Point: The melting point would be determined using a standard melting point apparatus to assess the purity of the synthesized compound.

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the fully characterized final product follows a logical workflow.

Biological Context and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the biological activities or signaling pathways associated with this compound. However, the cinnoline scaffold is present in various biologically active molecules, suggesting potential for this compound in drug discovery. Further research is required to elucidate its pharmacological profile.

Conclusion

This technical guide outlines the synthesis and characterization of this compound. While a plausible synthetic route is proposed, detailed experimental protocols and specific characterization data are not yet publicly available. This highlights an opportunity for further research to fully elucidate the properties of this compound and explore its potential applications in medicinal chemistry. The provided workflow and methodologies can serve as a foundation for researchers undertaking such investigations.

An In-Depth Technical Guide to 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride and its Analogs

A comprehensive review of the available scientific data for researchers, scientists, and drug development professionals.

Introduction

This technical guide addresses the chemical compound 2,3-Dihydrocinnolin-4(1H)-one hydrochloride (CAS Number: 137195-33-6). Initial searches for detailed technical information, including synthesis protocols, physicochemical properties, and biological activity, have revealed a significant scarcity of published scientific literature specifically pertaining to this molecule. While its chemical structure and basic identifiers are known, in-depth experimental data remains largely unavailable in the public domain.

However, the structurally related class of compounds, 2,3-dihydroquinazolin-4(1H)-ones , has been extensively studied and possesses a wide range of biological activities. Given the structural similarity, this guide will provide a comprehensive overview of the 2,3-dihydroquinazolin-4(1H)-one core scaffold as a valuable reference for researchers interested in this area of medicinal chemistry. The information presented herein on the quinazolinone analogs can serve as a foundational resource for a research program directed toward the synthesis and evaluation of the less-documented cinnolinone counterpart.

Part 1: this compound (CAS: 137195-33-6)

As of the latest literature review, detailed experimental data for this compound is limited. The following table summarizes the basic available information.

| Property | Value |

| CAS Number | 137195-33-6 |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.62 g/mol |

| Synonyms | No common synonyms found |

Due to the lack of specific data, the following sections will focus on the well-characterized 2,3-dihydroquinazolin-4(1H)-one scaffold.

Part 2: The 2,3-Dihydroquinazolin-4(1H)-one Scaffold: A Privileged Structure in Medicinal Chemistry

The 2,3-dihydroquinazolin-4(1H)-one core is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a diverse range of biological targets. This section will delve into the synthesis, properties, and biological significance of this important class of heterocyclic compounds.

Physicochemical and Spectroscopic Data

The following tables present representative physicochemical and spectroscopic data for a selection of substituted 2,3-dihydroquinazolin-4(1H)-one derivatives, compiled from various research publications.

Table 1: Physicochemical Properties of Selected 2,3-Dihydroquinazolin-4(1H)-ones

| Compound | R Group | Melting Point (°C) |

| 1 | Phenyl | 210-212 |

| 2 | 4-Methylphenyl | 198-200 |

| 3 | 4-Methoxyphenyl | 182-184 |

| 4 | 4-Chlorophenyl | 225-227 |

Table 2: Spectroscopic Data for 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one

| Spectroscopy | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.15 (s, 1H, NH), 7.65 (d, J=7.6 Hz, 1H), 7.50-7.30 (m, 5H, Ar-H), 7.25 (t, J=7.6 Hz, 1H), 6.80 (d, J=8.0 Hz, 1H), 6.70 (t, J=7.6 Hz, 1H), 5.85 (s, 1H, CH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 164.5 (C=O), 147.8 (C), 141.2 (C), 133.8 (CH), 128.9 (2CH), 128.5 (CH), 127.0 (2CH), 117.8 (CH), 115.2 (C), 114.9 (CH), 67.2 (CH) |

| IR (KBr) ν (cm⁻¹) | 3300-3100 (N-H), 1660 (C=O), 1610, 1480 (C=C) |

| Mass Spec (ESI-MS) m/z | 225.1 [M+H]⁺ |

Experimental Protocols

General Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones

A common and efficient method for the synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones is the condensation of 2-aminobenzamide with an appropriate aromatic aldehyde.

-

Materials:

-

2-Aminobenzamide (1.0 eq)

-

Aromatic aldehyde (1.0 eq)

-

Ethanol (as solvent)

-

Catalytic amount of a Lewis or Brønsted acid (e.g., HCl, p-toluenesulfonic acid)

-

-

Procedure:

-

To a solution of 2-aminobenzamide in ethanol, add the aromatic aldehyde.

-

Add a catalytic amount of the acid catalyst to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. Collect the solid by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-aryl-2,3-dihydroquinazolin-4(1H)-one.

-

The following diagram illustrates the general workflow for this synthesis.

Biological Activities and Signaling Pathways

Derivatives of 2,3-dihydroquinazolin-4(1H)-one have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A notable mechanism of action for some anticancer derivatives is the inhibition of tubulin polymerization, a critical process in cell division.

The diagram below illustrates a simplified representation of the impact of a tubulin polymerization inhibitor on the cell cycle.

Conclusion

While specific technical data on this compound is currently limited in the scientific literature, the extensive research on the analogous 2,3-dihydroquinazolin-4(1H)-one scaffold provides a robust starting point for researchers. The synthetic methodologies, physicochemical and spectroscopic data, and the diverse biological activities associated with the quinazolinone core offer valuable insights and a framework for the future investigation of the cinnolinone derivative. Further research into this compound is warranted to elucidate its unique properties and potential applications in drug discovery and development.

Spectroscopic Analysis of 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on the predicted spectroscopic characteristics based on its chemical structure and by drawing parallels with structurally similar compounds. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this class of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | br s | 1H | NH (amide, hydrochloride salt) |

| ~7.8 - 8.0 | d | 1H | Ar-H |

| ~7.0 - 7.6 | m | 3H | Ar-H |

| ~4.5 - 5.0 | br s | 2H | NH₂⁺ (hydrochloride salt) |

| ~3.5 - 4.0 | t | 2H | CH₂-N |

| ~2.8 - 3.2 | t | 2H | CH₂-C=O |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 175 | C=O (amide) |

| ~140 - 150 | Ar-C (quaternary) |

| ~120 - 135 | Ar-CH |

| ~115 - 125 | Ar-C (quaternary) |

| ~40 - 50 | CH₂-N |

| ~30 - 40 | CH₂-C=O |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Strong, Broad | N-H stretching (amide and amine salt) |

| 2400 - 2800 | Broad | N-H stretching (amine hydrochloride) |

| ~1680 | Strong | C=O stretching (amide) |

| 1500 - 1600 | Medium-Strong | C=C stretching (aromatic) |

| 1200 - 1300 | Medium | C-N stretching |

| 700 - 800 | Strong | C-H bending (aromatic, out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 148 | [M]⁺ (molecular ion of the free base) |

| 120 | [M - CO]⁺ |

| 92 | [C₆H₄N₂]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-16 ppm.

Data Acquisition (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture compatible with the mobile phase.

-

Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.

Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode is expected to be suitable for the hydrochloride salt.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-5 kV.

-

Source Temperature: 100-150 °C.

-

Data Analysis: The resulting spectrum should be analyzed for the molecular ion peak and characteristic fragment ions.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process and a predicted fragmentation pathway in mass spectrometry.

Caption: Workflow for Spectroscopic Analysis.

Caption: Predicted ESI-MS Fragmentation Pathway.

Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability of 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride

For Immediate Release

[City, State] – In the intricate landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. This technical guide offers an in-depth exploration of the solubility and stability of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride, a heterocyclic compound of interest for its potential pharmacological activities. Tailored for researchers, scientists, and drug development professionals, this document provides a framework of established experimental protocols and data presentation templates to guide the investigation of this promising molecule.

While specific experimental data for this compound is not yet publicly available, this guide furnishes researchers with the necessary methodologies to generate robust and reliable data, ensuring a solid foundation for further development. The protocols outlined herein are based on internationally recognized guidelines, including those from the International Council for Harmonisation (ICH).

Solubility Profile: A Key Determinant of Bioavailability

The solubility of an API is a critical factor influencing its absorption and bioavailability. For a hydrochloride salt such as this compound, solubility is expected to be pH-dependent. The following sections detail the standard methodologies for determining both thermodynamic and kinetic solubility.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.

Methodology:

-

Preparation of Media: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration using a chemically inert filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The average concentration from at least three replicate experiments is reported as the thermodynamic solubility at that specific pH.

Data Presentation: Thermodynamic Solubility of this compound

| pH | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| 1.2 | 25 | Data to be generated | Data to be generated |

| 4.5 | 25 | Data to be generated | Data to be generated |

| 6.8 | 25 | Data to be generated | Data to be generated |

| 7.4 | 25 | Data to be generated | Data to be generated |

| 1.2 | 37 | Data to be generated | Data to be generated |

| 4.5 | 37 | Data to be generated | Data to be generated |

| 6.8 | 37 | Data to be generated | Data to be generated |

| 7.4 | 37 | Data to be generated | Data to be generated |

Experimental Workflow: Thermodynamic Solubility

Uncharted Territory: The Potential Biological Activity of 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride

A Technical Overview for Researchers and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride. This document, therefore, provides an overview of the known biological activities of the broader class of cinnoline derivatives to offer a potential starting point for investigation into this specific compound. The experimental protocols and quantitative data presented are representative examples from studies on related compounds and should not be considered directly applicable to this compound without experimental validation.

Introduction

The cinnoline scaffold, a bicyclic aromatic heterocycle, is a recognized pharmacophore present in numerous compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of the core cinnoline structure have been explored for their potential as therapeutic agents in various disease areas. This guide summarizes the known biological activities of the broader cinnoline class, offering a lens through which the potential of this compound may be considered.

Potential Therapeutic Areas of Cinnoline Derivatives

Research into cinnoline derivatives has revealed a diverse range of biological effects, suggesting that this compound could warrant investigation in several key therapeutic areas.

Antimicrobial Activity

Cinnoline derivatives have demonstrated notable antibacterial and antifungal properties.[1][3] For instance, Cinoxacin is a cinnoline-based drug that has been used for treating urinary tract infections.[3] Other studies have shown that certain substituted cinnoline derivatives exhibit potent activity against various bacterial and fungal strains.[3][4]

Anti-inflammatory and Analgesic Properties

Several studies have reported the anti-inflammatory and analgesic potential of cinnoline derivatives.[2][4] For example, Cinnopentazone is a cinnoline derivative that has shown anti-inflammatory properties.[1]

Anticancer Activity

The cinnoline nucleus is a structural component of various compounds investigated for their anticancer properties.[1][5] These derivatives may exert their effects through various mechanisms, including the inhibition of topoisomerase 1.[3]

Other Reported Activities

The versatility of the cinnoline scaffold is highlighted by a range of other reported biological activities, including:

Hypothetical Drug Discovery and Evaluation Workflow

Given the absence of specific experimental data for this compound, a general workflow for its initial biological evaluation is proposed. This workflow outlines the typical progression from initial screening to the identification of a potential lead compound.

Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.

Representative Experimental Protocols (from related compounds)

The following are examples of experimental protocols that could be adapted to investigate the biological activity of this compound. These are based on methodologies reported for other cinnoline and related heterocyclic derivatives.

Table 1: Example Experimental Protocols

| Assay Type | Objective | General Methodology | Typical Data Output |

| Antibacterial Susceptibility Testing | To determine the minimum inhibitory concentration (MIC) against various bacterial strains. | A microbroth dilution method is commonly used. The compound is serially diluted in a 96-well plate containing bacterial culture. The plate is incubated, and bacterial growth is assessed by measuring optical density. | MIC value (µg/mL or µM) |

| In Vitro Anti-inflammatory Assay | To evaluate the potential to inhibit key inflammatory mediators. | Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes can be measured using commercially available assay kits. The assay typically measures the production of prostaglandin E2. | IC50 value (µM) |

| Cytotoxicity Assay | To assess the effect of the compound on cancer cell viability. | The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Cancer cells are treated with varying concentrations of the compound, and cell viability is determined. | GI50 or IC50 value (µM) |

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable in the public domain, the rich pharmacology of the broader cinnoline class of compounds suggests that it may hold therapeutic potential. The diverse activities reported for cinnoline derivatives—spanning antimicrobial, anti-inflammatory, and anticancer effects—provide a strong rationale for initiating a comprehensive biological evaluation of this specific molecule. The workflows and representative protocols outlined in this guide offer a foundational framework for researchers to begin exploring the pharmacological profile of this compound and to unlock its potential as a novel therapeutic agent. Future in-depth studies are essential to delineate its specific mechanism of action, efficacy, and safety profile.

References

An In-depth Technical Guide on the Derivatives of 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of derivatives based on the 2,3-Dihydrocinnolin-4(1H)-one core structure. The information is intended for researchers and professionals involved in drug discovery and development.

Introduction to the 2,3-Dihydrocinnolin-4(1H)-one Scaffold

The cinnoline ring system, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a significant scaffold in medicinal chemistry.[1] Derivatives of cinnoline have garnered considerable attention due to their diverse pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties.[2][3] The 2,3-dihydrocinnolin-4(1H)-one core, in particular, serves as a valuable template for the design and synthesis of novel therapeutic agents. This guide focuses on the hydrochloride salt of this core and its derivatives, exploring their synthesis, biological evaluation, and potential mechanisms of action.

Synthesis of 2,3-Dihydrocinnolin-4(1H)-one and its Hydrochloride Salt

While a specific, detailed experimental protocol for the direct synthesis of 2,3-Dihydrocinnolin-4(1H)-one is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for constructing the cinnoline core, such as the Richter Cinnoline Synthesis.[4][5] This reaction typically involves the diazotization of an ortho-substituted aminoaryl alkyne followed by cyclization.[4][5]

A potential synthetic pathway starting from a more readily available precursor, a 2-nitrophenyl hydrazine derivative, has also been reported for a related methylated analog.[1] This suggests a versatile approach to the cinnolin-4(1H)-one core.

Below is a proposed experimental protocol for the synthesis of 2,3-Dihydrocinnolin-4(1H)-one, followed by its conversion to the hydrochloride salt.

This protocol is a hypothetical multi-step synthesis based on established chemical principles for the formation of the cinnoline ring system.

Step 1: Synthesis of 2-Hydrazinylbenzoic Acid

A common precursor for cinnolinone synthesis is 2-hydrazinylbenzoic acid.

-

Materials: 2-Aminobenzoic acid, sodium nitrite, hydrochloric acid, tin(II) chloride.

-

Procedure:

-

Dissolve 2-aminobenzoic acid in dilute hydrochloric acid and cool to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The resulting precipitate of 2-hydrazinylbenzoic acid hydrochloride is filtered, washed with a small amount of cold water, and dried.

-

The free base can be obtained by neutralization with a suitable base.

-

Step 2: Cyclization to 2,3-Dihydrocinnolin-4(1H)-one

-

Materials: 2-Hydrazinylbenzoic acid, a suitable cyclizing agent (e.g., a dehydrating acid like polyphosphoric acid or sulfuric acid).

-

Procedure:

-

Treat 2-hydrazinylbenzoic acid with a dehydrating agent such as polyphosphoric acid.

-

Heat the mixture at a suitable temperature (e.g., 100-150 °C) for several hours to effect intramolecular cyclization.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).

-

The precipitated crude 2,3-Dihydrocinnolin-4(1H)-one is collected by filtration, washed with water, and dried.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

-

Step 3: Formation of 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride

-

Materials: 2,3-Dihydrocinnolin-4(1H)-one, hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like diethyl ether or isopropanol).

-

Procedure:

-

Dissolve the purified 2,3-Dihydrocinnolin-4(1H)-one in a suitable solvent (e.g., ethanol or diethyl ether).

-

Add a stoichiometric amount of hydrochloric acid dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

The synthesized compounds should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

Biological Activities of 2,3-Dihydrocinnolin-4(1H)-one Derivatives

Derivatives of the cinnoline scaffold have been reported to possess a wide range of biological activities. The primary activities of interest for derivatives of 2,3-Dihydrocinnolin-4(1H)-one are their anti-inflammatory and antibacterial effects.

Several studies have highlighted the anti-inflammatory potential of cinnoline derivatives. For instance, pyrazolo[4,3-c]cinnoline derivatives have been synthesized and evaluated for their anti-inflammatory properties.[6]

Quantitative Data on Anti-inflammatory Activity

| Compound Class | Assay | Results | Reference |

| Pyrazolo[4,3-c]cinnoline derivatives | Carrageenan-induced rat paw edema | Compound 4d showed 74.67% inhibition after 4 hours. | [6] |

| Pyrazolo[4,3-c]cinnoline derivatives | Carrageenan-induced rat paw edema | Compound 4l showed 80.01% inhibition after 4 hours. | [6] |

| Cinnoline-pyrazole hybrids | Formalin-induced rat paw edema | Halogen-substituted derivatives showed potent activity. | [3] |

| Cinnoline-imidazole hybrids | Formalin-induced rat paw edema | Chloro-substituted derivatives showed good activity. | [7] |

Cinnoline derivatives have also been investigated for their antibacterial properties. The structural similarity of the cinnoline core to quinolones, a well-established class of antibiotics, suggests a potential for similar mechanisms of action.[1]

Quantitative Data on Antibacterial Activity

| Compound Class | Bacterial Strain(s) | MIC (μg/mL) | Reference |

| Substituted Cinnoline Sulphonamides | P. aeruginosa, E. coli, B. subtilis, S. aureus | Halogen-substituted derivatives showed potent activity. | [8] |

| Pyrazolo[4,3-c]cinnoline derivatives | E. coli, P. aeruginosa, S. aureus | Compound 4i showed significant activity. | [6] |

Potential Mechanisms of Action and Signaling Pathways

The precise signaling pathways and molecular targets for 2,3-Dihydrocinnolin-4(1H)-one derivatives are not yet fully elucidated. However, based on the activities of related heterocyclic compounds, plausible mechanisms can be proposed.

The anti-inflammatory effects of many heterocyclic compounds are mediated through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating pro-inflammatory signaling cascades like the NF-κB pathway.[2] Cinnoline derivatives have been shown to inhibit COX-2.[2]

Caption: Proposed anti-inflammatory mechanism via COX-2 inhibition.

Given the structural resemblance to quinolone antibiotics, it is plausible that cinnoline derivatives exert their antibacterial effects by targeting bacterial DNA gyrase and/or topoisomerase IV.[1][9] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Caption: Proposed antibacterial mechanism via DNA gyrase inhibition.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel 2,3-Dihydrocinnolin-4(1H)-one derivatives.

Caption: General workflow for synthesis and evaluation.

Conclusion and Future Directions

The 2,3-Dihydrocinnolin-4(1H)-one scaffold represents a promising starting point for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and antibacterial research. The synthetic routes, while not fully optimized for the parent compound, are accessible through established chemical transformations. Further research should focus on:

-

Optimization of the synthetic protocol for 2,3-Dihydrocinnolin-4(1H)-one and its derivatives to improve yields and purity.

-

Expansion of the derivative library to establish a clear structure-activity relationship (SAR).

-

In-depth mechanistic studies to identify the specific molecular targets and signaling pathways involved in their biological activities.

-

In vivo studies to evaluate the efficacy and safety of the most promising lead compounds.

This technical guide provides a foundational understanding for researchers to explore the potential of this compound derivatives in drug discovery.

References

- 1. ijper.org [ijper.org]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. Von-Richter-Cinnolinsynthese – Wikipedia [de.wikipedia.org]

- 5. von Richter (Cinnoline) Synthesis [drugfuture.com]

- 6. chemijournal.com [chemijournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Cinnolinone Core: A Scaffolding for Diverse Pharmacological Activity

A Technical Guide for Researchers and Drug Development Professionals

The cinnolinone scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive review of the cinnolinone core, focusing on its synthesis, pharmacological applications, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Biological Activities and Quantitative Data

Cinnolinone derivatives have been extensively investigated for a wide range of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and neuroprotective activities. The versatility of the cinnolinone core allows for chemical modifications that can be tailored to target specific biological pathways with high potency and selectivity.

Anticancer Activity

The cinnolinone scaffold is a prominent feature in the design of novel anticancer agents. These compounds have been shown to inhibit various targets crucial for cancer cell proliferation and survival, such as protein kinases and topoisomerases.

One area of significant interest is the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently hyperactivated in human cancers. A series of cinnoline derivatives have been developed as potent PI3K inhibitors, demonstrating nanomolar inhibitory activities and micromolar potency against human tumor cell lines. For instance, one derivative displayed an IC50 of 0.264 μM against a specific cancer cell line[1].

Another study highlighted a dihydrobenzo[h]cinnoline-5,6-dione derivative with potent cytotoxic effects against human epidermoid carcinoma (KB) and hepatocellular carcinoma (Hep-G2) cell lines, with IC50 values of 0.56 µM and 0.77 µM, respectively. These values are comparable to the established anticancer drug cisplatin in the KB cell line[2].

Table 1: Anticancer Activity of Cinnolinone Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Cinnoline Derivative | PI3K | Human Tumor Cell Line 1 | 0.264 | [1] |

| Cinnoline Derivative | PI3K | Human Tumor Cell Line 2 | 2.04 | [1] |

| Cinnoline Derivative | PI3K | Human Tumor Cell Line 3 | 1.14 | [1] |

| Dihydrobenzo[h]cinnoline-5,6-dione | - | KB | 0.56 | [2] |

| Dihydrobenzo[h]cinnoline-5,6-dione | - | Hep-G2 | 0.77 | [2] |

| Doxorubicin (Reference) | Topoisomerase II | KB | 0.12 | [2] |

| Doxorubicin (Reference) | Topoisomerase II | Hep-G2 | 1.68 - 12.18 | [2] |

| Cisplatin (Reference) | DNA cross-linking | KB | 0.5 - 20.96 | [2] |

| Cisplatin (Reference) | DNA cross-linking | Hep-G2 | 4.32 - 25.5 | [2] |

Antibacterial Activity

The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents. Cinnolinone derivatives have shown promise in this area, with several compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria.

A study on pyrazolo[4,3-c]cinnoline derivatives identified compounds with potent antibacterial activity. Specifically, compounds 4e and 4i were found to be the most effective against E. coli and P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL, and against S. aureus with an MIC of 25 µg/mL[3].

Table 2: Antibacterial Activity of Pyrazolo[4,3-c]cinnoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 4e | E. coli | 12.5 | [3] |

| 4i | E. coli | 12.5 | [3] |

| 4e | S. aureus | 25 | [3] |

| 4i | S. aureus | 25 | [3] |

| 4e | P. aeruginosa | 12.5 | [3] |

| 4i | P. aeruginosa | 12.5 | [3] |

Key Signaling Pathways

The diverse biological effects of cinnolinone derivatives can be attributed to their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Cinnoline derivatives that inhibit PI3K effectively block the downstream signaling of this pathway, leading to apoptosis and inhibition of tumor growth[4].

Figure 1: Cinnolinone inhibition of the PI3K/Akt/mTOR pathway.

PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling. Inhibition of PDE10A has emerged as a promising therapeutic strategy for neuropsychiatric disorders like schizophrenia and Huntington's disease. Cinnoline-based compounds have been identified as potent and selective PDE10A inhibitors[5][6].

Figure 2: Mechanism of PDE10A inhibition by cinnolinone derivatives.

Experimental Protocols

Detailed experimental methodologies are critical for the reproducibility and advancement of research. This section outlines a general protocol for the synthesis of a key cinnolinone intermediate and a common assay for evaluating antibacterial activity.

Synthesis of 3-acetyl-7-chloro-6-fluorocinnolin-4(1H)-one

A key intermediate for the synthesis of various pyrazolo[4,3-c]cinnoline derivatives is 3-acetyl-7-chloro-6-fluorocinnolin-4(1H)-one. The synthesis involves the cyclization of ethyl-2-[2-(3-chloro-4-fluorophenyl)hydrazinylidene]-3-oxobutanoate.

General Procedure:

-

Starting Material Synthesis: Ethyl-2-[2-(3-chloro-4-fluorophenyl)hydrazinylidene]-3-oxobutanoate is synthesized from 3-chloro-4-fluoroaniline.

-

Cyclization: The synthesized hydrazone is subjected to cyclization in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, in a suitable solvent like chlorobenzene.

-

Work-up and Purification: The reaction mixture is cooled and poured into ice-cold water. The resulting precipitate is filtered, dried, and purified by column chromatography to yield the desired product.

Figure 3: Synthetic workflow for a key cinnolinone intermediate.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of a compound is determined to assess its antibacterial potency. The broth microdilution method is a standard and widely used technique.

General Protocol:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

-

Serial Dilution of Test Compound: The cinnolinone derivative is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The cinnolinone core represents a versatile and promising scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the discovery of compounds with a wide array of pharmacological activities. The data and protocols presented in this technical guide underscore the potential of cinnolinone derivatives in addressing unmet medical needs in oncology, infectious diseases, and neurology. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of cinnolinone-based drugs.

References

- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemijournal.com [chemijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Cytotoxic Potential of Cinnolinone Scaffolds: A Technical Overview

Disclaimer: As of the latest literature review, specific preliminary cytotoxicity screening data for 2,3-Dihydrocinnolin-4(1H)-one hydrochloride is not publicly available. This guide, therefore, provides a comprehensive overview based on the cytotoxic evaluation of the broader class of cinnoline and its derivatives, offering a predictive framework for researchers, scientists, and drug development professionals. The experimental protocols, data, and mechanistic pathways detailed herein are representative of those commonly employed and observed for this class of heterocyclic compounds.

Introduction to Cinnoline Derivatives in Cytotoxicity Screening

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] The structural motif of cinnolinones, particularly dihydrocinnolinones, presents a versatile scaffold for the development of novel therapeutic agents. Preliminary cytotoxicity screening is a critical first step in the evaluation of these compounds, providing essential data on their potential as anticancer agents. This process typically involves assessing the concentration-dependent effects of the compound on the viability and proliferation of various cancer cell lines.

Hypothetical Cytotoxicity Data of a Dihydrocinnolinone Derivative

To illustrate the potential cytotoxic profile of a compound like this compound, the following table summarizes hypothetical IC50 values against a panel of human cancer cell lines. These values are representative of the ranges observed for bioactive cinnoline derivatives in published studies.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.8 |

| HeLa | Cervical Cancer | 22.5 |

| A549 | Lung Carcinoma | 35.2 |

| HepG2 | Hepatocellular Carcinoma | 18.9 |

| HCT116 | Colon Carcinoma | 28.1 |

Note: The data presented in this table is for illustrative purposes only and is not based on experimental results for this compound.

Experimental Protocols for Cytotoxicity Assessment

A standardized methodology for preliminary cytotoxicity screening is crucial for reproducible and comparable results. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

MTT Assay Protocol

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations and incubated for a further 48 to 72 hours.

-

MTT Reagent Addition: After the incubation period, the medium is replaced with fresh medium containing MTT reagent (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Visualizing Methodologies and a Representative Signaling Pathway

To further elucidate the experimental process and a potential mechanism of action for cinnolinone derivatives, the following diagrams are provided.

References

Methodological & Application

Application Notes and Protocols: 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrocinnolin-4(1H)-one hydrochloride is a heterocyclic building block with potential applications in organic synthesis and medicinal chemistry. As a derivative of the cinnoline core, which is a known pharmacophore, this compound serves as a valuable scaffold for the synthesis of diverse molecular architectures. This document provides an overview of the synthesis, reactivity, and potential applications of the 2,3-dihydrocinnolin-4(1H)-one core structure, with a focus on its utility as a synthetic intermediate. Due to the limited specific literature on the hydrochloride salt, this note also draws analogies from the broader class of cinnolinones and related pyridazinone heterocycles to provide a practical guide for researchers. Cinnoline derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3]

Introduction to the Cinnoline Scaffold

Cinnoline (1,2-diazanaphthalene) is a bicyclic aromatic heterocycle isomeric to quinoline, isoquinoline, and quinazoline. The incorporation of the N-N bond within the fused ring system imparts unique electronic and steric properties, making it an attractive target in drug discovery.[2][4] The partially saturated derivative, 2,3-dihydrocinnolin-4(1H)-one, retains the core benzo-fused pyridazinone structure and possesses reactive sites (N-H and a-methylene protons) amenable to further functionalization. The hydrochloride salt form enhances the compound's solubility and stability for storage and handling.

Synthesis of the 2,3-Dihydrocinnolin-4(1H)-one Core

Direct and detailed protocols for the synthesis of 2,3-Dihydrocinnolin-4(1H)-one are not extensively reported in peer-reviewed literature. However, its synthesis can be logically approached through two primary retrosynthetic pathways: the cyclization of a suitable acyclic precursor or the reduction of an unsaturated cinnolin-4(1H)-one.

Pathway A: Cyclization of Phenylhydrazine Derivatives

A common strategy for the formation of the 4,5-dihydropyridazin-3(2H)-one ring, which is the core of the target molecule, involves the cyclocondensation of a hydrazine with a γ-keto acid or its ester equivalent.[2] By analogy, the synthesis of 2,3-dihydrocinnolin-4(1H)-one can be envisioned via the intramolecular cyclization of a (2-hydrazinylphenyl)acetic acid derivative.

References

Application Notes and Protocols for 2,3-Dihydroquinazolin-4(1H)-one as a Scaffold for Drug Design

Note to the Reader: The requested topic, "2,3-Dihydrocinnolin-4(1H)-one hydrochloride," yielded limited specific data regarding its application in drug design in the current literature. However, the structurally analogous scaffold, 2,3-Dihydroquinazolin-4(1H)-one , is extensively documented as a "privileged scaffold" in medicinal chemistry.[1] This document will focus on the applications and protocols for the 2,3-Dihydroquinazolin-4(1H)-one scaffold as a representative model for a bicyclic nitrogen-containing heterocyclic core in drug discovery.

Application Notes

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is a key structural component in numerous biologically active compounds.[1] This nitrogen-containing heterocyclic motif, consisting of a benzene ring fused to a dihydropyrimidinone ring, serves as a versatile scaffold for the development of novel therapeutics.[1] Its derivatives have demonstrated a wide array of pharmacological activities, making them attractive for drug discovery programs.

Key Biological Activities:

-

Anticancer Activity: Derivatives of the DHQ scaffold have shown potent cytotoxic effects against a broad spectrum of human cancer cell lines.[2] One notable mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division.[2][3] Certain derivatives have been shown to induce G2/M cell cycle arrest, leading to apoptosis in cancer cells.[2][3][4] For instance, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (compound 39 in a study) exhibited potent broad-spectrum cytotoxicity with activity below 50 nM against several cancer cell lines.[2]

-

Anti-leishmanial Activity: Leishmaniasis is a parasitic disease requiring new therapeutic options due to issues like drug resistance and toxicity with current treatments.[5][6] Specific derivatives of 2,3-dihydroquinazolin-4(1H)-one have been identified as a new class of anti-leishmanial agents.[5][6] These compounds have shown promising activity against Leishmania species, with some derivatives exhibiting IC50 values in the low microgram per milliliter range.[5][6]

-

Antimicrobial and Other Activities: The DHQ scaffold is also being explored for other therapeutic applications, including the development of antimicrobial and antidiabetic agents.[7]

Data Presentation

The following tables summarize the quantitative data for the biological activities of selected 2,3-Dihydroquinazolin-4(1H)-one derivatives.

Table 1: Anticancer Activity of Selected 2,3-Dihydroquinazolin-4(1H)-one Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 39 | HT29 (Colon) | MTT | <0.05 | [2] |

| 39 | U87 (Glioblastoma) | MTT | <0.05 | [2] |

| 39 | A2780 (Ovarian) | MTT | <0.05 | [2] |

| 39 | H460 (Lung) | MTT | <0.05 | [2] |

| 39 | BE2-C (Neuroblastoma) | MTT | <0.05 | [2] |

| 3a | HeLa (Cervical) | MTT | 9.8 ± 0.45 | [8] |

| 3j | A549 (Lung) | MTT | 11.2 ± 0.62 | [8] |

| 3o | MCF-7 (Breast) | MTT | 8.5 ± 0.38 | [8] |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Table 2: Anti-leishmanial Activity of Selected 2,3-Dihydroquinazolin-4(1H)-one Derivatives

| Compound ID | Leishmania Species | Assay Type | IC50 (µg/mL) | Reference |

| 3a | L. amazonensis | MTT | 1.61 | [5][6] |

| 3b | L. amazonensis | MTT | 0.05 | [5][6] |

| 4j | L. donovani | - | 12.31 | [9] |

| 4k | L. donovani | - | 10.67 | [9] |

| 4o | L. donovani | - | 14.65 | [9] |

Experimental Protocols

General Protocol for Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Derivatives

This protocol describes a common and efficient one-pot, two-component synthesis via the cyclocondensation of an anthranilamide with an aldehyde.[1][10][11]

Materials:

-

Anthranilamide

-

Substituted aldehyde

-

Solvent (e.g., water, ethanol, or solvent-free conditions)[5][11]

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add anthranilamide (1.0 mmol), the desired aldehyde (1.0 mmol), and the catalyst (e.g., 10 mol%).[11]

-

Add the appropriate solvent (e.g., 5 mL of water or ethanol) or proceed under solvent-free conditions.[5][11]

-

The resulting mixture is stirred at a specified temperature (e.g., 70°C or reflux) for a period ranging from 10 minutes to several hours.[8][11]

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration.[11]

-

Wash the crude product with a suitable solvent (e.g., cold water or ethanol).

-

The pure product can often be obtained by recrystallization from a suitable solvent like ethanol.[8][11]

-

Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and HRMS).[11]

Protocol for MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO).[13]

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[14]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium.

-

After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).[3]

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[12][14]

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][13]

-

Carefully aspirate the medium containing MTT.[13]

-

Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[13][14]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

-

Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[13]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50/GI50 values.

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound.[15][16]

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Test compound

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Propidium Iodide (PI) Staining Solution (containing PI and RNase A).[15][17]

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.[15]

-

Harvesting: Collect both floating (apoptotic) and adherent cells. Detach adherent cells using Trypsin-EDTA. Combine all cells from each well.[15]

-

Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.[17]

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]

-

Store the fixed cells at -20°C for at least 2 hours (can be stored for weeks).[15][17]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI Staining Solution.[15]

-

Incubate in the dark at room temperature for 30 minutes.[15][17]

-

Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.[15][17]

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol for In Vitro Tubulin Polymerization Assay

This assay quantitatively measures the effect of compounds on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.

Materials:

-

Purified tubulin (e.g., >99% pure bovine tubulin)

-

Polymerization buffer (e.g., 5X PB)

-

GTP solution

-

Test compound, positive control (e.g., Paclitaxel for stabilization), and negative control (e.g., Nocodazole for destabilization).

-

96-well half-area plate

-

Temperature-controlled spectrophotometer (plate reader) capable of reading absorbance at 340-350 nm.

Procedure:

-

Thaw all reagents (tubulin, GTP, buffer) on ice. Keep tubulin on ice at all times.

-

Prepare a tubulin working solution (e.g., 60 µM) in 1x polymerization buffer containing GTP (1x PB-GTP). All preparations should be done on ice.

-

Prepare dilutions of the test compound and controls in 1x PB-GTP. The final DMSO concentration should typically be low (e.g., <2%).

-

In a pre-chilled 96-well plate on ice, add 10 µL of the test compound/control dilutions.

-

Initiate the polymerization reaction by adding 60 µL of the tubulin working solution to each well for a final volume of 70 µL.

-

Immediately place the plate into a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance (turbidity) at 350 nm every 30-60 seconds for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves.

-

Analyze the curves to determine if the compound inhibits (decreased absorbance slope vs. control) or promotes (increased absorbance slope vs. control) tubulin polymerization.

Visualizations

Caption: A workflow diagram illustrating the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives.

Caption: Signaling pathway for DHQ derivatives as tubulin polymerization inhibitors leading to cell cycle arrest.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. Identification of potential antileishmanial derivatives of 2,3-dihydroquinazolin-4(1H)-one synthesized using AAIL catalyst and molecular docking studies | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor [frontiersin.org]

- 12. atcc.org [atcc.org]

- 13. cyrusbio.com.tw [cyrusbio.com.tw]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

Application Notes and Protocols for Dissolving 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,3-Dihydrocinnolin-4(1H)-one hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide a generalized protocol for the solubilization of this compound for use in various cell-based and biochemical assays. Due to the limited availability of specific solubility data for this compound in the public domain, the following protocols are based on standard laboratory practices for similar small molecules and hydrochloride salts. It is strongly recommended to perform small-scale solubility tests before preparing larger stock solutions.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 137195-33-6[1][2][3][4] |

| Molecular Formula | C₈H₈N₂O · HCl |

| Molecular Weight | 184.62 g/mol |

| Appearance | Solid (form may vary) |

| Purity | ≥95% (typical)[2][3][4] |

Table 2: Recommended Solvents for Stock Solution Preparation

| Solvent | Recommended Use | Considerations |

| Dimethyl Sulfoxide (DMSO) | Primary recommendation for preparing high-concentration stock solutions. | DMSO is a versatile solvent for a wide range of organic compounds. Ensure the final concentration in the assay medium is non-toxic to cells (typically ≤0.5%). |

| Water (Sterile, Deionized) | Secondary option; solubility may be limited. | As a hydrochloride salt, the compound may have some aqueous solubility. Sonication or gentle warming may be required to aid dissolution. |

| Ethanol | Alternative solvent. | Evaporation can be an issue. Ensure compatibility with the specific in vitro assay. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be stored and later diluted to working concentrations for various in vitro assays.

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Calculation of Required Mass:

-

To prepare a 10 mM stock solution, calculate the mass of this compound needed. The molecular weight is 184.62 g/mol .

-

For 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 0.001 L * 184.62 g/mol * 1000 mg/g = 1.8462 mg

-

-

-

Weighing:

-

Accurately weigh the calculated mass of the compound using an analytical balance in a sterile environment (e.g., a laminar flow hood).

-

Transfer the powder to a sterile microcentrifuge tube or vial.

-

-

Dissolution:

-

Add the appropriate volume of sterile DMSO to the tube containing the compound. For example, add 1 mL of DMSO for 1.8462 mg of the compound to make a 10 mM solution.

-

Tightly cap the tube and vortex thoroughly for 2-3 minutes, or until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. A recommended storage condition is at -20°C for up to 1-2 years.[1]

-

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into a cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Sterile, pre-warmed complete cell culture medium

-

Sterile conical tubes or microplates

-

Pipettes and sterile tips

Procedure:

-

Determine Final Concentration:

-

Decide on the final concentrations required for the experiment (e.g., 1 µM, 10 µM, 100 µM).

-

-

Maintain Low DMSO Concentration:

-

It is crucial to keep the final concentration of DMSO in the cell culture medium below a level that is toxic to the cells being used. A final concentration of ≤0.5% is generally recommended, with ≤0.1% being ideal.

-

-

Serial Dilution (Recommended):

-

To ensure accuracy and avoid precipitation, perform serial dilutions.

-

Example for a 10 µM final concentration:

-

Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed culture medium. This results in a 100 µM intermediate solution (a 1:50 dilution).

-

Gently mix by pipetting.

-

Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the final 10 µM concentration. For instance, add 100 µL of the 100 µM solution to 900 µL of medium in a culture well.

-

-

-

Vehicle Control:

-

Prepare a vehicle control for all experiments. This should contain the same final concentration of DMSO as the experimental conditions but without the compound.

-

Mandatory Visualization

References

Application Notes and Protocols for the Analytical Development of 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride

Introduction

2,3-Dihydrocinnolin-4(1H)-one hydrochloride is a heterocyclic compound of interest in pharmaceutical research and development due to its structural similarity to other biologically active molecules. Robust and reliable analytical methods are crucial for its characterization, quantification, and quality control throughout the drug development process. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is designed for the determination of purity and the quantification of this compound in bulk drug substance and formulated products.

Experimental Protocol: HPLC

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 15.0 90 20.0 90 20.1 10 | 25.0 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.

-

Sample Solution: Prepare the sample in the same manner as the standard solution to achieve a similar final concentration.

-

-

Data Analysis:

-

The purity is determined by calculating the area percentage of the main peak.

-

Quantification is performed by comparing the peak area of the sample to that of the reference standard.

-

Data Presentation: HPLC

| Parameter | Value |

| Retention Time (t R ) | Approx. 8.5 min |

| Tailing Factor | ≤ 1.5 |

| Theoretical Plates | ≥ 2000 |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

This protocol is for the confirmation of the molecular weight of this compound and the identification of potential impurities.

Experimental Protocol: LC-MS

-

Instrumentation:

-

LC-MS system equipped with an electrospray ionization (ESI) source.

-

-

Liquid Chromatography Conditions:

-

Same as the HPLC method described above to ensure compatibility.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Data Presentation: LC-MS

| Parameter | Value |

| Molecular Formula | C₈H₈N₂O·HCl |

| Molecular Weight (Free Base) | 148.16 g/mol |

| Expected [M+H]⁺ (Free Base) | 149.06 |

| Observed [M+H]⁺ | 149.07 |

Logical Relationship: From HPLC to LC-MS

Caption: Relationship between HPLC and LC-MS method development.

NMR Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for the definitive structural confirmation of this compound.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation:

-

400 MHz NMR Spectrometer.

-

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

-

Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 20 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

-

Data Presentation: Predicted NMR Data

Note: The following are predicted chemical shifts based on the structure and data from analogous compounds. Actual values may vary.

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.5 | br s | 1H | NH |

| ~7.8-7.0 | m | 4H | Aromatic-H |

| ~4.5 | s | 2H | CH₂ |

| ~3.5 | br s | 1H | NH |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165 | C=O |

| ~145-120 | Aromatic-C |

| ~40 | CH₂ |

UV-Vis Spectroscopy for Molar Absorptivity

This method determines the molar absorptivity of this compound, which is useful for concentration determination.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation:

-

Double-beam UV-Vis Spectrophotometer.

-

-

Sample Preparation:

-

Prepare a stock solution of 100 µg/mL in 0.1 N HCl.

-

Prepare a series of dilutions (e.g., 5, 10, 15, 20, 25 µg/mL) from the stock solution.

-

-

Measurement:

-

Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of each dilution at the λmax.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Data Presentation: UV-Vis Spectroscopy

| Parameter | Value |

| Solvent | 0.1 N HCl |

| λmax | ~254 nm |

| Molar Absorptivity (ε) | To be determined experimentally |

Signaling Pathway: Beer-Lambert Law

Caption: The relationship of variables in the Beer-Lambert Law.

Application Notes and Protocols for 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride and its Structural Analogs in Medicinal Chemistry